5,7-Diacetoxy-3,4',8-trimethoxyflavone CAS 5128-43-8 properties
5,7-Diacetoxy-3,4',8-trimethoxyflavone CAS 5128-43-8 properties
The following technical guide provides an in-depth analysis of 5,7-Diacetoxy-3,4',8-trimethoxyflavone (CAS 5128-43-8), a specialized flavonoid derivative utilized in phytochemical characterization and pharmacological research.
CAS Registry Number: 5128-43-8 Chemical Class: Polymethoxylated Flavonol Derivative Molecular Formula: C₂₂H₂₀O₉
Executive Summary
5,7-Diacetoxy-3,4',8-trimethoxyflavone is a semi-synthetic flavonoid derived from the parent flavonol 5,7-dihydroxy-3,4',8-trimethoxyflavone (often referred to as Substance E isolated from Conyza stricta or Micromelum sp.).
In drug development and phytochemical research, this compound serves two critical functions:
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Structural Elucidation: It acts as a definitive reference standard for verifying the substitution patterns of naturally occurring polymethoxylated flavones (PMFs). The acetylation of the 5- and 7-hydroxyl groups shifts their NMR signals, resolving ambiguity between isomeric structures (e.g., 5,6,7- vs. 5,7,8-substitution).
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Bioavailability Modulation: The acetylation of the polar hydroxyl groups increases lipophilicity, potentially enhancing membrane permeability and metabolic stability compared to its dihydroxy parent. This makes it a candidate for prodrug design in anti-inflammatory and antiproliferative therapies.
Physicochemical Properties
The following data establishes the baseline for handling and analytical method development.
| Property | Value | Technical Note |
| Molecular Weight | 428.39 g/mol | Confirmed by High-Resolution Mass Spectrometry (HR-MS). |
| Appearance | Yellow Crystalline Powder | Typical of flavonols; color intensity decreases upon acetylation of auxochromic -OH groups. |
| Solubility | Soluble in CHCl₃, DCM, DMSO, Acetone | High solubility in organic solvents due to acetate/methoxy capping of polar sites. |
| Melting Point | 168–170 °C | Distinct from the parent compound (typically >200 °C), aiding in purity verification. |
| UV Maxima | ~260 nm, ~320 nm | Hypsochromic shift (blue shift) observed in Band II compared to the parent phenol due to esterification. |
Structural Characterization & Spectroscopy
Accurate identification relies on distinguishing the specific substitution pattern (3, 4', 8-methoxy) from common isomers.
Nuclear Magnetic Resonance (NMR) Logic
The ¹H-NMR spectrum is the primary validation tool. The acetylation provides diagnostic singlets that confirm the presence of free hydroxyls in the precursor.
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Acetate Signals: Two sharp singlets typically appearing between δ 2.30 – 2.45 ppm (integrating to 3H each). This confirms the derivatization of the 5-OH and 7-OH groups.
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Methoxy Signals: Three distinct singlets in the δ 3.80 – 4.00 ppm range (3-OMe, 8-OMe, 4'-OMe). The 5-OMe signal (if it were present) would appear further downfield; its absence and the presence of an acetate signal at C-5 is a key structural proof.
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Aromatic Region:
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Ring B (4'-substituted): A characteristic AA'BB' system (or similar doublets) for H-2'/H-6' and H-3'/H-5'.
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Ring A (5,7,8-substituted): A single proton singlet at H-6 . The chemical shift of H-6 is heavily influenced by the acetylation at C-5 and C-7, moving downfield compared to the parent.
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Mass Spectrometry (MS)
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Fragmentation: In EI-MS or ESI-MS/MS, the compound exhibits characteristic losses of ketene (CH₂=C=O, 42 Da) from the acetate groups.
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Parent Ion: [M+H]⁺ m/z 429.
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Fragment 1: m/z 387 (Loss of one acetyl group).
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Fragment 2: m/z 345 (Loss of second acetyl group, regenerating the flavone core).
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Synthesis and Production Protocols
While naturally occurring in trace amounts in species like Micromelum, the most reliable source for research is semi-synthesis from the parent flavonol.
Mechanism of Acetylation
The reaction utilizes acetic anhydride (Ac₂O) and pyridine to esterify the phenolic hydroxyls. This is a nucleophilic acyl substitution.
Why Acetylate?
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Purification: The acetylated product is less polar and crystallizes more easily than the poly-hydroxy parent.
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Protection: Protects the oxidation-prone 5,7-dihydroxy system during further chemical modifications.
Diagram: Synthesis Workflow
The following diagram outlines the conversion of the natural precursor to the target CAS 5128-43-8.
Caption: Semi-synthetic pathway transforming the natural flavonol precursor into the diacetoxy derivative.
Experimental Protocols
Protocol A: Chemical Synthesis (Acetylation)
Objective: To synthesize 50 mg of 5,7-Diacetoxy-3,4',8-trimethoxyflavone from its parent phenol.
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Preparation: Dissolve 40 mg of 5,7-dihydroxy-3,4',8-trimethoxyflavone in 1.0 mL of anhydrous pyridine in a 5 mL round-bottom flask.
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Reaction: Add 0.5 mL of acetic anhydride dropwise under stirring.
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Incubation: Seal the flask and stir at room temperature (25 °C) for 12–24 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 7:3). The starting material (lower R_f) should disappear, replaced by a less polar spot (higher R_f).
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Work-up: Pour the reaction mixture into 20 mL of ice-water. A precipitate should form.
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If no precipitate: Extract with Dichloromethane (3 x 10 mL), wash organic layer with dilute HCl (to remove pyridine), then water, and dry over Na₂SO₄.
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Purification: Recrystallize from Ethanol or Methanol to yield yellow needles.
Protocol B: Cell Viability Assay (Antiproliferative Screening)
Context: This compound is screened for activity against cancer lines (e.g., HL-60, MCF-7).
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Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.
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Treatment: Dissolve CAS 5128-43-8 in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.
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Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
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Analysis: Calculate IC₅₀ using non-linear regression. Note: Expect IC₅₀ values in the low micromolar range (5–50 µM) if active.
Biological Mechanism of Action
Research into polymethoxylated flavones suggests a multi-target mechanism. The acetylation enhances cellular uptake, allowing the compound to intracellularly hydrolyze back to the active phenol or act directly on signaling kinases.
Primary Pathway: NF-κB Inhibition Similar to analogs like Eupatilin and Wogonin, this compound is hypothesized to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing pro-inflammatory cytokines.
Caption: Proposed pharmacodynamics showing lipophilic entry, metabolic activation, and NF-κB pathway suppression.
References
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ChemicalBook. (n.d.). 5,7-diacetoxy-3,4',8-trimethoxyflavone Properties and Supplier Info. Retrieved from
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MedChemExpress. (n.d.). 5,7-Dihydroxy-3,4',8-trimethoxyflavone (Parent Compound) Isolation and Activity. Retrieved from
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BenchChem. (2025).[1][2] The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide. (Contextual reference for PMF activity). Retrieved from
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Ambeed. (n.d.). 5,7-Diacetoxy-3,4',8-trimethoxyflavone Product Page. Retrieved from
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PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone (Structural Analog Data). Retrieved from
